molecular formula C16H13BrO5 B2494901 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate CAS No. 443640-09-3

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate

Cat. No. B2494901
CAS RN: 443640-09-3
M. Wt: 365.179
InChI Key: MBLVDRXODDDGDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. A specific example includes the synthesis of methyl 4-bromo-2-methoxybenzoate, which was achieved with an overall yield of about 47% and purity of 99.8% as determined by gas chromatography (Chen Bing-he, 2008). This example illustrates the complex nature of synthesizing bromo-methoxyphenyl compounds, which likely applies to the synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate.

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed through various techniques, including X-ray crystallography. For instance, the structure of N-(2-Bromo­phenyl)-N'-(4-methoxy­benzoyl)­thio­urea has been elucidated, showing the arrangement of the methoxybenzoyl and bromophenyl fragments in relation to the thione group (M. Yusof & B. Yamin, 2004). These findings can give insights into the structural aspects of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate.

Chemical Reactions and Properties

Chemical reactions involving bromo and methoxy functional groups include bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation (K. Clarke et al., 1973). These reactions are critical in modifying the chemical structure and thereby the properties of the compounds, which is relevant for understanding the reactivity of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate.

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are influenced by the molecular structure of the compound. While specific data for 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate were not found, related studies on bromo and methoxy derivatives provide a foundation for predicting its physical properties. For example, the analysis of crystal structures and thermodynamic properties of lanthanide complexes with bromo-methoxybenzoic acid reveals insights into their stability and interactions (Xiao-Hui Wu et al., 2018).

Scientific Research Applications

Brominated Compounds in Environmental Health

Brominated compounds, such as Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are significant for their occurrence as trace contaminants in flame retardants and their formation during the combustion of organic materials in the presence of bromine. These compounds, due to their structural similarity to chlorinated dioxins and furans, have been investigated for their environmental and health impacts. Research has indicated that PBDDs and PBDFs can induce various biological effects similar to their chlorinated analogs, including hepatic enzyme induction and thymic atrophy, highlighting the need for careful management and regulation of these substances (Mennear & Lee, 1994).

Brominated Flame Retardants and Toxicology

The increasing use of brominated flame retardants (BFRs) has raised concerns over their environmental and toxicological effects. These compounds, including novel brominated flame retardants (NBFRs), are ubiquitous in indoor environments due to their application in consumer goods. Research focusing on their occurrence, environmental fate, and potential health risks emphasizes the need for further study on their impacts. Particularly, the review of NBFRs in indoor air, dust, and consumer goods suggests significant exposure risks, necessitating improved analytical methods and further research on their toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods in Antioxidant Activity

The study of antioxidants, including those related to brominated compounds, is crucial in various fields such as food engineering and medicine. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, play a vital role in understanding the antioxidative potential of compounds. These methods, based on chemical reactions and spectrophotometry, are essential for analyzing the antioxidant capacity of complex samples, including those containing brominated compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

While specific safety and hazard information for “2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate” is not available, compounds with similar structures may cause skin and eye irritation . Always handle chemical compounds with appropriate personal protective equipment and follow safety protocols.

properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVDRXODDDGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate

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